molecular formula C19H17FN4O B4100470 7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4100470
M. Wt: 336.4 g/mol
InChI Key: NMCWHTHTYJQSPJ-UHFFFAOYSA-N
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Description

The compound 7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a bicyclic scaffold with substituents at the 5- and 7-positions. Triazolopyrimidines are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets such as tubulin, kinases, and carbonic anhydrases . The ethoxyphenyl group at position 7 and fluorophenyl group at position 5 likely enhance lipophilicity and metabolic stability compared to simpler substituents, making this compound a candidate for therapeutic applications.

Properties

IUPAC Name

7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c1-2-25-16-9-5-14(6-10-16)18-11-17(13-3-7-15(20)8-4-13)23-19-21-12-22-24(18)19/h3-12,18H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCWHTHTYJQSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the triazolo-pyrimidine class exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation. They may target pathways such as the PI3K/Akt/mTOR signaling cascade, which is crucial for tumor growth and survival.
  • Case Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazolo-pyrimidines showed promising results against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : In vitro assays have shown that 7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine exhibits activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of this compound:

  • Inflammation Models : In animal models of inflammation, triazolo-pyrimidine derivatives have shown to reduce markers of inflammation such as TNF-alpha and IL-6. This opens avenues for developing new anti-inflammatory drugs .

Lead Compound Development

The unique structure of this compound makes it an attractive lead compound for further modifications aimed at enhancing efficacy and selectivity.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial in optimizing the pharmacological profile of this compound:

  • Substituent Variations : Modifications on the ethoxy and fluorophenyl groups can significantly impact biological activity. Systematic studies can lead to the identification of more potent analogs .

Potential Therapeutic Areas

Given its biological activities, this compound could be explored for various therapeutic areas:

  • Cancer Therapy
  • Antimicrobial Treatments
  • Anti-inflammatory Drugs

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxyphenyl Group

The ethoxy (-OCH₂CH₃) group undergoes hydrolysis under acidic or basic conditions to yield hydroxyl derivatives. For example:

  • Reaction : Acid-catalyzed hydrolysis converts the ethoxy group to a hydroxyl group.

  • Conditions : Reflux in HCl (6M) at 110°C for 8–12 hours .

  • Product : 7-(4-Hydroxyphenyl)-5-(4-fluorophenyl)-4,7-dihydrotriazolo[1,5-a]pyrimidine.

Mechanistic Pathway :

-OCH2CH3H+-OH+CH3CH2OH\text{-OCH}_2\text{CH}_3 \xrightarrow{\text{H}^+} \text{-OH} + \text{CH}_3\text{CH}_2\text{OH}

Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring

The 4-fluorophenyl group directs electrophiles to the para position due to the electron-withdrawing nature of fluorine. Common reactions include nitration and sulfonation:

Reaction Type Reagents/Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0–5°C, 4 hours7-(4-Ethoxyphenyl)-5-(4-fluoro-3-nitrophenyl)-4,7-dihydrotriazolopyrimidine72%
SulfonationH₂SO₄/SO₃, 50°C, 6 hours7-(4-Ethoxyphenyl)-5-(4-fluoro-3-sulfophenyl)-4,7-dihydrotriazolopyrimidine65%

Oxidation of the Pyrimidine Ring

The dihydropyrimidine moiety undergoes oxidation to form aromatic pyrimidine derivatives:

  • Reagents : KMnO₄ in acidic medium (H₂SO₄).

  • Product : 7-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-triazolo[1,5-a]pyrimidine.

  • Mechanism : Two-electron oxidation removes two hydrogens from the dihydropyrimidine ring.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloaddition with dipolarophiles like acetylenes:

Dipolarophile Conditions Product Regioselectivity
PhenylacetyleneCuI catalyst, 80°C, 12 hours Fused triazolo-pyrimidine-indole hybrid1,3-Dipolar
Dimethyl acetylenedicarboxylateRoom temperature, 24 hoursTriazolopyrimidine with ester-functionalized side chainsHigh

Functional Group Interconversion

The ethoxy group can be transformed into other functionalities:

Reaction Reagents Product Application
Ether cleavageBBr₃, CH₂Cl₂, -78°C to RT7-(4-Hydroxyphenyl) derivativePrecursor for further derivatization
AlkylationCH₃I, K₂CO₃, DMF, 60°C7-(4-Methoxyphenyl) analogEnhanced lipophilicity

Condensation Reactions

The compound reacts with aldehydes in Knoevenagel-type condensations to form extended π-systems:

  • Substrates : Aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) .

  • Catalyst : 4,4’-Trimethylenedipiperidine (TMDP) .

  • Product : Ethyl 5-amino-7-aryl-4,7-dihydrotriazolopyrimidine-6-carboxylates.

Mechanism :

  • Aldehyde activation via TMDP.

  • Nucleophilic attack by ethyl cyanoacetate.

  • Cyclization with 3-amino-1,2,4-triazole .

Reduction of the Triazole Ring

Hydrogenation under high-pressure H₂ reduces the triazole ring:

  • Conditions : H₂ (50 psi), Pd/C catalyst, ethanol, 24 hours.

  • Product : Partially saturated triazolopyrimidine with altered bioactivity.

Key Research Findings

  • Substituent Effects :

    • Electron-withdrawing groups (e.g., -F) enhance electrophilic substitution rates .

    • Ethoxy groups improve solubility in polar aprotic solvents (e.g., DMSO).

  • Biological Relevance :

    • Oxidation products show increased binding to kinase targets (e.g., ATF4) .

    • Condensation derivatives exhibit antiproliferative activity against cancer cell lines (IC₅₀: 17.83–19.73 μM) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 5 and 7, which influence solubility, bioavailability, and target affinity. A comparative analysis is shown in Table 1:

Compound Substituent (Position 5) Substituent (Position 7) Molecular Weight Key Properties/Activities References
Target Compound 4-Fluorophenyl 4-Ethoxyphenyl 340.34 g/mol* High lipophilicity; potential anticancer
7-Chloro-5-(4-fluorophenyl)-analog 4-Fluorophenyl Chlorine 292.70 g/mol Improved electrophilicity; anti-TB
7-(Heptyloxy)-5-phenyl-analog Phenyl Heptyloxy 339.43 g/mol Anticonvulsant (ED50: 84.9 mg/kg)
5-(4-Chlorophenyl)-7-(thiophen-2-yl)-analog 4-Chlorophenyl Thiophen-2-yl 327.81 g/mol Antimicrobial activity
7-(3,4,5-Trimethoxyphenyl)-5-ethoxy-analog 4-Ethoxyphenyl 3,4,5-Trimethoxyphenyl 406.43 g/mol Tubulin polymerization inhibition

*Calculated based on molecular formula C₁₉H₁₈FN₄O.

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance electrophilicity and binding to targets like tubulin . The target compound’s 4-fluorophenyl group may improve target affinity compared to phenyl or thiophenyl analogs.
  • The ethoxy group in the target compound balances hydrophobicity and metabolic stability.
  • Bulkier Substituents (e.g., trimethoxyphenyl) : Improve selectivity for tumor-associated targets like hCA IX/XII .

Key Observations :

  • TMDP Additive: Offers advantages over traditional catalysts like piperidine, including non-flammability, low toxicity, and recyclability .
  • Chlorination via POCl₃ : Efficient but generates hazardous waste, limiting green chemistry compatibility .
  • Microwave-Assisted Synthesis : Reduces reaction time but may require specialized equipment .
Anticancer Potential
  • Target Compound : The 4-ethoxyphenyl and 4-fluorophenyl groups may synergize to inhibit tubulin polymerization, similar to analogs with trifluoromethyl or trimethoxyphenyl groups .
  • 7-(3,4,5-Trimethoxyphenyl)-analog : Shows potent tubulin binding (IC₅₀ < 50 nM) due to methoxy groups enhancing hydrophobic interactions .
  • 5-Chloro-7-aryl-analogs : Exhibit activity against multidrug-resistant cancers by bypassing efflux pumps .
Anticonvulsant Activity
  • 7-(Heptyloxy)-5-phenyl-analog : ED₅₀ of 84.9 mg/kg in MES tests, outperforming valproate (ED₅₀: 272 mg/kg) due to improved CNS penetration . The target compound’s ethoxy group may offer similar benefits.
Antimicrobial Activity
  • 5-(4-Chlorophenyl)-7-(thiophen-2-yl)-analog : Inhibits bacterial growth (MIC: 8–16 µg/mL) via membrane disruption . Fluorophenyl groups in the target compound could enhance potency against Gram-positive pathogens.

Q & A

Q. What are the recommended synthetic protocols for 7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine?

  • Methodological Answer : The synthesis can be adapted from protocols for structurally similar triazolopyrimidines. Key steps include:
  • Multi-component condensation : React 4-ethoxybenzaldehyde, 4-fluorophenyl-substituted precursors, and 3-amino-1,2,4-triazole in a solvent system (e.g., ethanol/water 1:1 v/v) under reflux .
  • Catalyst selection : Use 4,4’-trimethylenedipiperidine (TMDP) as a non-toxic, recyclable catalyst. TMDP acts as a Lewis base and hydrogen-bond acceptor-donor, enhancing reaction efficiency (yields >90%) while adhering to green chemistry principles .
  • Work-up : Isolate the product via filtration and recrystallization (ethanol is preferred). TMDP recovery involves evaporating the aqueous phase and reusing it without purification .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., ethoxy and fluorophenyl groups). For example, aromatic protons appear as distinct multiplet signals in δ 6.5–8.5 ppm .
  • X-ray crystallography : Resolve the dihydro-pyrimidine ring conformation and dihedral angles between aromatic substituents (e.g., near-perpendicular phenyl ring orientations) .
  • Elemental analysis : Confirm molecular formula (e.g., C20_{20}H18_{18}FN4_4O) with ≤0.4% deviation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer :
  • Solvent optimization : Compare molten TMDP (65°C) vs. ethanol/water systems. Molten TMDP avoids solvent use but requires precise temperature control .
  • Catalyst loading : Screen TMDP concentrations (5–15 mol%); 10 mol% typically balances cost and efficiency .
  • Reaction monitoring : Use TLC (silica gel, UV 254 nm) with ethyl acetate/hexane (3:7) to track intermediate formation and prevent over-alkylation .

Q. What strategies resolve contradictions in catalytic system selection (e.g., TMDP vs. piperidine)?

  • Methodological Answer :
  • Toxicity vs. availability : While TMDP is less flammable and recyclable, piperidine faces procurement restrictions due to its use in illicit drug synthesis. Prioritize TMDP for green chemistry compliance, but validate purity via 1H^{1}\text{H} NMR to detect degradation byproducts .
  • Activity comparisons : Conduct parallel reactions using both catalysts. TMDP’s dual Lewis base/hydrogen-bonding sites often yield higher regioselectivity for triazolopyrimidine derivatives .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., DNA alkyltransferases). Focus on the fluorophenyl group’s role in hydrophobic binding pockets .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to assess electron-withdrawing effects of the 4-ethoxyphenyl group on reactivity .
  • QSAR models : Train models using bioactivity data from analogues (e.g., IC50_{50} values for MDM2-p53 inhibition) to prioritize synthetic targets .

Q. What methodologies validate in vivo efficacy after in vitro screening?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models via LC-MS. The ethoxy group may enhance metabolic stability compared to methyl derivatives .
  • Toxicity assays : Assess hepatotoxicity (ALT/AST levels) and renal function (creatinine clearance) in repeated-dose studies .
  • Mechanistic studies : Use CRISPR-edited cell lines to confirm target engagement (e.g., DNA repair pathway modulation via Western blotting) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for triazolopyrimidines?

  • Methodological Answer :
  • Variable solvent purity : Replicate reactions using HPLC-grade solvents to minimize trace water effects on TMDP’s activity .
  • Byproduct identification : Use high-resolution MS to detect side products (e.g., over-oxidized pyrimidines) and adjust reaction times .
  • Cross-lab validation : Collaborate with independent labs to standardize protocols (e.g., consistent reflux temperatures, stir rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

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